Comparative Inhibitory Potency (Ki) against Human AML Cytosolic Thymidine Kinase: Ap4dT vs. Ap3dT, Ap5dT, Ap6dT
Ap4dT demonstrates an inhibitory constant (Ki) of 0.31 µM against cytosolic thymidine kinase from acute myelocytic leukemia (AML) blast cells, representing a 3.9-fold improvement in potency over the shorter-chain analog Ap3dT (Ki = 1.2 µM). However, it is notably less potent than the longer-chain analogs Ap5dT (Ki = 0.12 µM) and Ap6dT (Ki = 0.19 µM), with Ap5dT being the most potent inhibitor in the series [1]. This data defines Ap4dT's precise position in the structure-activity relationship (SAR) profile.
| Evidence Dimension | Inhibitory constant (Ki) for cytosolic thymidine kinase |
|---|---|
| Target Compound Data | Ki = 0.31 µM (Ap4dT) |
| Comparator Or Baseline | Ap3dT Ki = 1.2 µM; Ap5dT Ki = 0.12 µM; Ap6dT Ki = 0.19 µM |
| Quantified Difference | Ap4dT is 3.9-fold more potent than Ap3dT; 2.6-fold less potent than Ap5dT; and 1.6-fold less potent than Ap6dT. |
| Conditions | Cytosolic thymidine kinase purified from peripheral blast cells of patients with acute myelocytic leukemia. Assay performed in vitro. |
Why This Matters
For researchers studying TK activity or screening for inhibitors, procurement of the correct n=4 analog is essential, as using the n=5 analog would overestimate potency by 2.6-fold, while using n=3 would underestimate it by 3.9-fold, severely distorting SAR analysis.
- [1] Bone, R., Cheng, Y. C., & Wolfenden, R. (1986). Inhibition of thymidine kinase by P1-(adenosine-5')-P5-(thymidine-5')-pentaphosphate. Journal of Biological Chemistry, 261(13), 5731-5735. View Source
